molecular formula C11H17NO B1438340 [(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine CAS No. 1095073-10-1

[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine

Cat. No. B1438340
M. Wt: 179.26 g/mol
InChI Key: ZPIMFTXUHWUBLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (4-Methoxy-3,5-dimethylphenyl)methylamine is C11H17NO . The InChI code for this compound is 1S/C11H17NO/c1-8-5-10(7-12-3)6-9(2)11(8)13-4/h5-6,12H,7H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of (4-Methoxy-3,5-dimethylphenyl)methylamine is 179.26 . It is a liquid at room temperature .

Scientific Research Applications

  • Antimicrobial and Anticoccidial Activities : Research has shown that compounds derived from reactions involving amines, such as (4-Methoxy-3,5-dimethylphenyl)methylamine, exhibit significant antimicrobial activities. In one study, amine adducts demonstrated notable activity as coccidiostats, which are agents used to kill coccidian parasites (Georgiadis, 1976).

  • Chemical Synthesis and Reactions : These amines are often used in chemical synthesis to create a variety of compounds. For example, the reaction of aromatic amines and 5-hydroxy-4-pyrone-2-carboxylate led to unexpected products with azomethyne moiety, showing the versatility of these amines in organic synthesis (Kožul et al., 1999).

  • Adhesive Bonding Applications : In the field of dentistry, certain amines have been used to enhance the properties of surface-active comonomers in adhesive bonding. These modified amines contribute to improved color stability and bonding strength in dental materials (Bowen et al., 1996).

  • Enzyme Inactivation Studies : Some amines have been found to inactivate enzymes like monoamine oxidase B (MAO-B). The ability to convert reversible inhibitors into irreversible inhibitors through N-methylation has been a significant finding in biochemical research (Ding & Silverman, 1993).

  • Photopolymerization : Amines have been used in the development of novel photoinitiators for nitroxide-mediated photopolymerization. This is important for materials science and engineering, particularly in the development of new polymers (Guillaneuf et al., 2010).

  • Heterocyclic Compound Synthesis : They are also pivotal in the synthesis of biologically important compounds like tetrahydro-γ-carboline, which have applications in medicinal chemistry (Lv et al., 2013).

  • Spectroscopic Properties and Tautomerism Studies : These amines are studied for their spectroscopic properties and tautomerism, contributing to our understanding of chemical structures and behaviors (Demircioğlu et al., 2014).

properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-10(7-12-3)6-9(2)11(8)13-4/h5-6,12H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIMFTXUHWUBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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